

octyl gallate vs nimodipine calcium channel blockade

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Compound Focus: Octyl Gallate

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Comparative Analysis: Octyl Gallate vs. Nimodipine

The table below summarizes the core characteristics and experimental data for a direct comparison.

Feature	Octyl Gallate	Nimodipine
Compound Type	Simple phenolic compound, alkyl ester of gallic acid [1] [2]	Dihydropyridine calcium channel blocker [3] [4]
Primary Medical/Research Status	Research compound; food antioxidant (E311) [2] [5] [6]	FDA-approved pharmaceutical [3] [4]

| **Primary Indication/Use** | • Antioxidant in food, cosmetics [2] • Under investigation for anti-cancer properties [5] | • Improvement of neurological outcome after subarachnoid hemorrhage (SAH) [3] [4] | | **Mechanism of Calcium Channel Blockade** | Multi-target: Inhibits P2X receptor-mediated Ca^{2+} influx, P2Y receptor-induced Ca^{2+} release from stores, and secondary activation of voltage-gated Ca^{2+} channels [1] [7]. | Selective antagonist of L-type voltage-gated calcium channels (Cav1.2); stabilizes channels in their inactive conformation [3] [4]. | | **Key Experimental Model** | Rat PC12 (pheochromocytoma) cells [1] [7] | Human clinical trials; various animal and cell models [3] [8] | | **Potency (IC₅₀ / EC₅₀)** | IC₅₀ = **2.84 μM** for inhibiting ATP-induced [Ca^{2+}]_i increase in PC12 cells [1] [7]. | Not typically expressed as IC₅₀ in clinical

use. Therapeutic oral dose is **60 mg every 4 hours** for SAH [3]. | | **Key Supporting Experimental Data** | • Inhibited ATP-induced currents (patch-clamp) [1]. • Inhibited Ca^{2+} increase from intracellular stores (thapsigargin experiment) [1]. • Inhibited KCl-induced $[\text{Ca}^{2+}]_i$ increase [1]. | • Reduces incidence and severity of ischemic deficits post-SAH [3]. • Prevents calcium-dependent smooth muscle contraction [4]. |

Detailed Experimental Data and Methodologies

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental protocols.

Octyl Gallate Studies

The primary data for **octyl gallate's** calcium-blocking activity comes from a 2010 study using PC12 cells [1] [7].

- **Cell Culture:** PC12 rat medulla pheochromocytoma cells were grown in DMEM supplemented with 10% fetal bovine serum and 10% horse serum [1].
- **Calcium Imaging:**
 - Cells were loaded with the fluorescent dye **fura-2 AM** to measure intracellular free Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) [1].
 - The ATP-induced $[\text{Ca}^{2+}]_i$ increase was triggered by applying **100 μM ATP** for 90 seconds [1].
 - To test **octyl gallate**, cells were **pretreated for 10 minutes** with varying concentrations (100 nM to 20 μM) to establish the concentration-dependent inhibitory curve [1].
 - Key mechanistic experiments involved:
 - Removing extracellular Ca^{2+} with **Ca^{2+} -free HEPES HBSS**.
 - Depleting intracellular Ca^{2+} stores with **thapsigargin (1 μM)**.
 - Applying **50 mM KCl** to induce depolarization and activate voltage-gated Ca^{2+} channels [1].
- **Whole-Cell Patch Clamping:** This technique was used to record ATP-induced currents at a holding potential of -70 mV, confirming that **octyl gallate** directly inhibits the ionotropic P2X receptor channels [1].

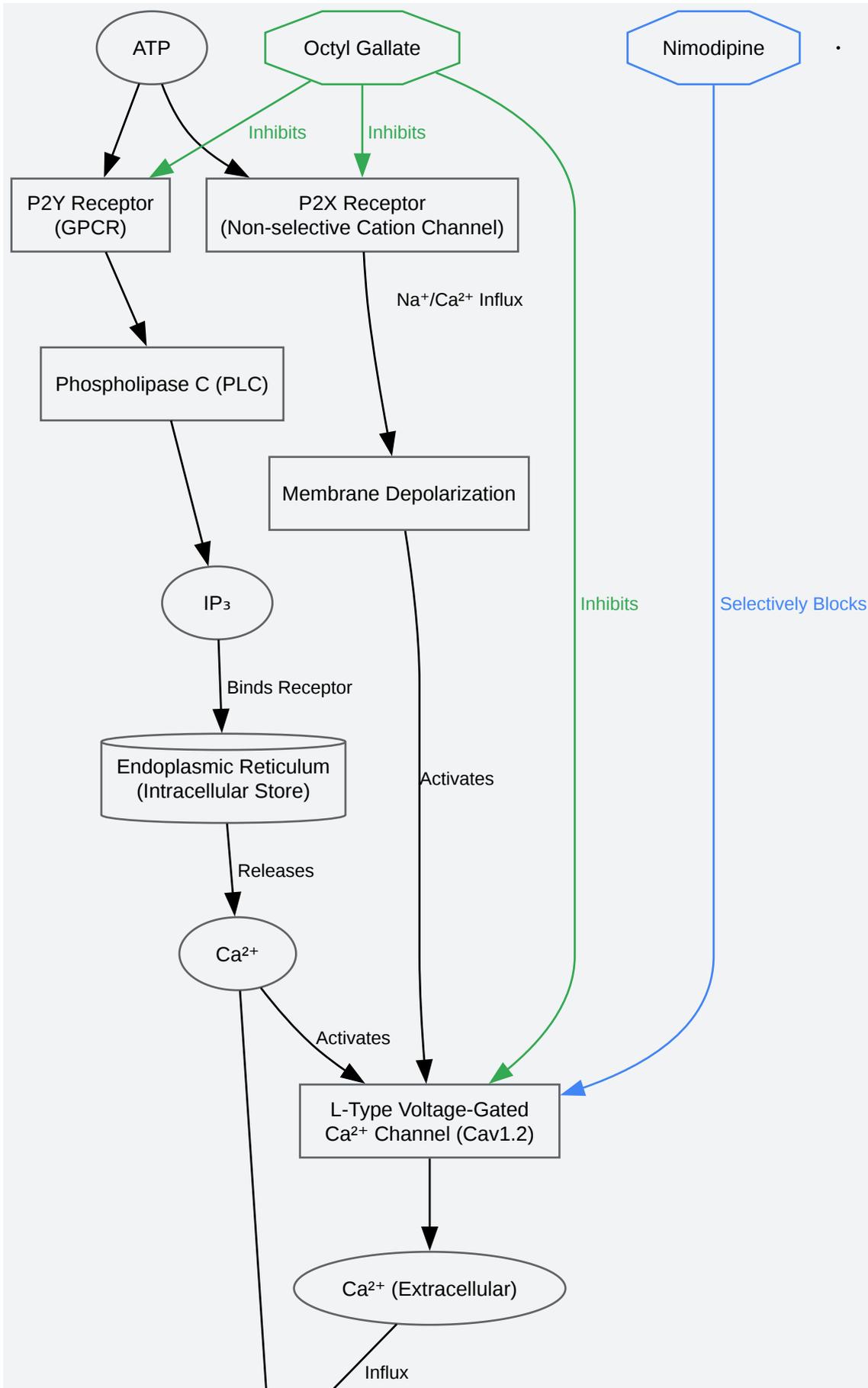
Nimodipine Studies

Nimodipine's mechanisms and effects are well-established through extensive clinical and preclinical research [3] [4].

- **Mechanism of Action:** Nimodipine functions by crossing the blood-brain barrier and selectively blocking **voltage-gated L-type calcium channels** on cerebral smooth muscle cells and neurons. This inhibits calcium influx, preventing vasoconstriction and potentially reducing calcium-mediated neuronal injury [3] [4].
- **Clinical Dosing & Administration:**
 - **Route:** Primarily oral (liquid-filled capsules or solution); intravenous use is not FDA-approved in the U.S. [3].
 - **Standard Regimen:** **60 mg every 4 hours** for 21 consecutive days, starting within 96 hours of subarachnoid hemorrhage [3].
 - **Monitoring:** Patients require close monitoring of blood pressure and heart rate; ECG monitoring is also recommended due to potential effects on cardiac conduction [3].

Mechanisms of Action Visualization

The diagram below illustrates the distinct pathways through which **octyl gallate** and nimodipine exert their effects on calcium signaling.





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Key Takeaways for Researchers

- **Mechanistic Depth:** **Octyl gallate** exhibits a **broader, multi-target mechanism**, antagonizing both ligand-gated (P2X) and store-operated pathways in addition to voltage-gated channels. Nimodipine is a **highly selective L-type channel blocker**.
- **Stage of Development:** Nimodipine is a clinically validated drug with a defined role in managing cerebral vasospasm. **Octyl gallate** remains a research compound, though its multi-target action and recently identified anti-cancer properties [5] make it an interesting candidate for further investigation, particularly in diseases involving complex calcium signaling dysregulation.
- **Experimental Application:** The PC12 cell model with Ca²⁺ imaging and patch-clamp electrophysiology provides a robust system for studying non-selective calcium channel inhibitors like **octyl gallate**.

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